molecular formula C7H7FN2O3 B580436 4-Fluoro-2-methoxy-5-nitroaniline CAS No. 1075705-01-9

4-Fluoro-2-methoxy-5-nitroaniline

Cat. No.: B580436
CAS No.: 1075705-01-9
M. Wt: 186.142
InChI Key: FYSIGSQCZXQTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Direct Nitration of 4-Fluoro-2-methoxyaniline

The most straightforward method for synthesizing 4-fluoro-2-methoxy-5-nitroaniline involves nitrating 4-fluoro-2-methoxyaniline using a mixture of concentrated sulfuric acid and potassium nitrate. This approach exploits the electrophilic aromatic substitution mechanism, where the methoxy group directs nitration to the para position relative to the fluorine atom.

Reaction Conditions and Procedure

In a representative procedure, 4-fluoro-2-methoxyaniline (11.27 mmol) is dissolved in concentrated sulfuric acid at 0–5°C under an inert atmosphere. Potassium nitrate (11.3 mmol) is added gradually to maintain the temperature below 5°C, preventing undesired side reactions such as over-nitration or oxidation. After stirring for 2 hours, the mixture is quenched in ice water, neutralized with sodium carbonate, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield the product as a pale yellow solid with a 95% yield .

Characterization and Optimization

Nuclear magnetic resonance (NMR) analysis confirms the structure: 1H^1H NMR (400 MHz, CDCl3_3) δ 7.42 (d, 1H), 6.66 (d, 1H), 3.96 (s, 3H) . Liquid chromatography–mass spectrometry (LC/MS) shows a molecular ion peak at m/z 186.8 (M+H)+^+. Key optimizations include strict temperature control (<5°C) and the use of an inert atmosphere to minimize decomposition.

Protection-Nitration-Deprotection Strategy

To address challenges such as amine group reactivity during nitration, a protection-nitration-deprotection sequence has been developed. This method, detailed in patent WO2018207120A1, enhances regioselectivity and reduces side products.

Stepwise Synthesis

  • Protection : 4-Fluoro-2-methoxyaniline is acetylated using acetic anhydride or acetyl chloride to form N-(4-fluoro-2-methoxyphenyl)acetamide. This step shields the amine group from nitration-induced side reactions.

  • Nitration : The protected intermediate is treated with fuming nitric acid in sulfuric acid at 0–5°C. The acetyl group directs nitration to the 5-position, yielding N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide with 78.3% efficiency .

  • Deprotection : Hydrolysis with hydrochloric acid in methanol removes the acetyl group, producing this compound in 73.55% yield .

Industrial Scalability

This method’s scalability is demonstrated in a pilot-scale synthesis:

  • Step A : Nitration of 2,4-difluoro-1-nitrobenzene with methanol and potassium tert-butoxide yields 4-fluoro-2-methoxy-1-nitrobenzene (87.38% yield).

  • Step B : Catalytic hydrogenation with Raney nickel reduces the nitro group to an amine (98% yield).

  • Steps C–E : Protection, nitration, and deprotection proceed as above, achieving an overall yield of 73.55% .

Continuous Flow Synthesis

Recent advancements in flow chemistry have enabled a telescoped continuous process for synthesizing this compound, combining acetylation, nitration, and deprotection in a single streamlined operation.

Procedure and Efficiency

In this method, 4-fluoro-2-methoxyaniline is acetylated in a continuous flow reactor using acetic anhydride, followed by nitration with mixed acid (HNO3_3/H2_2SO4_4). The intermediate is then deprotected in situ using hydrochloric acid in ethanol at 83°C. The entire process achieves a 97% yield, significantly reducing reaction time and solvent use compared to batch methods .

Advantages Over Batch Processing

  • Reduced Hazard Exposure : Automated temperature and reagent control minimize handling of corrosive acids.

  • Improved Purity : Intermediate purification steps are eliminated, as the continuous flow system prevents byproduct accumulation.

  • Scalability : The method is readily adaptable to industrial production, with throughput rates exceeding 1 kg/h in pilot trials .

Comparative Analysis of Preparation Methods

Method Yield Temperature Key Advantages Limitations
Direct Nitration 95%0–5°CShort reaction time; minimal stepsRisk of over-nitration; low scalability
Protection-Deprotection 73.55%0–25°CHigh regioselectivity; industrial feasibilityMulti-step process; higher cost
Continuous Flow 97%25–83°CHigh throughput; reduced solvent wasteRequires specialized equipment

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness, safety, and environmental compliance. The protection-deprotection method is favored in industrial settings due to its compatibility with existing infrastructure and robust yields. Automated systems for reagent addition and pH adjustment ensure consistency, while waste streams containing sulfuric acid and nitrate byproducts are neutralized before disposal .

Scientific Research Applications

Synthesis of Anticancer Agents

One of the most notable applications of 4-fluoro-2-methoxy-5-nitroaniline is its role as an intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase. This compound is being developed for the treatment of various cancers, particularly those associated with BRAF mutations . The synthesis process involves several chemical transformations where this compound is modified to introduce specific functional groups necessary for the final product.

Building Block for Osimertinib

This compound is also used as a key building block in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. This drug is utilized in treating non-small cell lung cancer (NSCLC) with T790M mutations. The preparation involves nitration and subsequent transformations to yield high-purity Osimertinib .

Mechanochemical Synthesis

Recent advancements in mechanochemistry have highlighted the potential of this compound in sustainable chemical manufacturing processes. Mechanochemical methods allow for solvent-free reactions that can enhance yield and reduce waste, making them an attractive option for large-scale pharmaceutical production . This approach emphasizes the compound's versatility and efficiency in synthetic pathways.

Safety Considerations

While this compound has valuable applications, it is essential to handle it with care due to its toxicity. Appropriate safety measures, including personal protective equipment and proper storage conditions, are necessary to mitigate potential risks associated with exposure to this compound .

Case Study 1: Synthesis of Mereletinib

In a recent study, researchers demonstrated the efficient use of this compound in synthesizing Mereletinib. The process involved multiple steps where the nitro group was selectively modified to create the necessary scaffold for further reactions. The study reported high yields and purity levels, underscoring the importance of this intermediate in developing new cancer therapies .

Case Study 2: Mechanochemical Approaches

A pilot project explored the mechanochemical synthesis of pharmaceutical compounds using this compound as an intermediate. The findings indicated that mechanochemical methods could significantly reduce reaction times while maintaining product quality. This approach aligns with contemporary trends toward more sustainable practices in chemical manufacturing .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Fluoro-2-methoxy-5-nitroaniline
  • Molecular Formula : C₇H₇FN₂O₃
  • Molecular Weight : 186.14 g/mol
  • CAS Number : 1075705-01-9
  • Appearance : Yellow crystalline solid .

Physicochemical Properties :

  • Density : 1.412 g/cm³ at 20°C
  • Solubility : Sparingly soluble in water (0.52 g/L at 25°C) .
  • Storage : Stable under refrigeration (2–8°C) .

Applications: A key intermediate in synthesizing irreversible tyrosine kinase inhibitors (TKIs) such as osimertinib (Tagrisso®), mobocertinib, and almonertinib, which target EGFR mutations in non-small cell lung cancer (NSCLC) . Its reactivity in nucleophilic aromatic substitution (SNAr) and coupling reactions enables precise modifications for drug development .

Safety Profile :
Classified as harmful if swallowed (H302), causes skin/eye irritation (H315, H319), and may induce respiratory irritation (H335). Requires handling with PPE and adequate ventilation .

Comparison with Structural Analogs

Structural and Functional Analogues

The compound’s analogs differ in substituent positions and functional groups, influencing reactivity and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound -F (C4), -OCH₃ (C2), -NO₂ (C5) 186.14 Anticancer drug intermediates (osimertinib, mobocertinib)
2-Fluoro-4-nitroaniline -F (C2), -NO₂ (C4) 156.11 Intermediate in dye/pharmaceutical synthesis
4-Fluoro-3-nitroaniline -F (C4), -NO₂ (C3) 156.11 Limited data; research chemical
4-Chloro-2-fluoro-5-nitroaniline -Cl (C4), -F (C2), -NO₂ (C5) 190.56 Fine chemical synthesis
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene -Br (C1), -F (C2), -OCH₃ (C4), -NO₂ (C5) 265.03 Specialized organic synthesis

Research Findings and Key Insights

  • Synthetic Efficiency :
    • This compound achieves >98% yield in SNAr reactions under mild conditions (e.g., TFA/2-BuOH at 100°C), outperforming chloro/bromo analogs .
  • Thermal Stability :
    • Decomposition temperature data are lacking, but its nitro group suggests sensitivity to high heat, requiring controlled reaction conditions .
  • Comparative Drug Efficacy :
    • Osimertinib (derived from this compound) shows 10-fold higher potency against EGFR T790M mutations than earlier TKIs, attributed to optimized substituent positioning .

Biological Activity

4-Fluoro-2-methoxy-5-nitroaniline is a synthetic compound with significant relevance in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and its role in drug development.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₈FN₂O₃
Molecular Weight186.14 g/mol
CAS Number1075705-01-9
Boiling PointNot Available
Log P (octanol-water)0.78
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties indicate that the compound is relatively hydrophilic, which may influence its absorption and distribution in biological systems.

The compound serves as a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The biological activity of this compound is primarily attributed to its ability to inhibit EGFR mutations associated with non-small cell lung cancer (NSCLC) .

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of compounds synthesized from this compound against various cancer cell lines. The following table summarizes the findings from a study assessing the cytotoxicity of these compounds:

CompoundCell LineIC₅₀ (μM)% Inhibition at 0.1 μM
A5NCI-H1975>50<36.0
A12A549>50<36.0
B1NCI-H19750.29796.70
B7A5490.44090.3

The data indicates that while some derivatives exhibit low activity against certain cell lines, others like B1 and B7 show promising inhibition rates against EGFR L858R/T790M mutations, suggesting a selective action against specific cancer types .

Inhibition of EGFR Mutations

The inhibition rates of compounds derived from this compound against EGFR mutations were notably high, with B1 and B7 achieving inhibition rates over 90%. This suggests that modifications to the original compound can significantly enhance its antitumor activity .

Synthesis and Evaluation

A notable case study involved synthesizing pyrido[2,3-d]pyrimidines using this compound as an intermediate. The resulting compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating that structural modifications can lead to enhanced biological activity .

Mechanochemical Approaches

Another study explored mechanochemical synthesis techniques for producing derivatives of this compound. This approach not only improved yield but also allowed for the development of new compounds with potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-2-methoxy-5-nitroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nitration and substitution reactions. For example, in the synthesis of mobocertinib, this compound is generated by substituting a chlorine atom in a pyrimidine intermediate with the aniline group under controlled conditions (yield: 98%) . Key parameters include temperature control (20–25°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents. Optimization often involves iterative testing of catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) and monitoring via TLC/HPLC to minimize side products like over-nitrated derivatives .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C4, methoxy at C2). The nitro group’s electron-withdrawing effect deshields adjacent protons, observable in downfield shifts (~δ 8.5 ppm for aromatic protons).
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>99% as per industrial standards ).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 186.14 (C₇H₇FN₂O₃) .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy, nitro) influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The nitro group (-NO₂) is strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution but deactivating it for electrophilic attacks.
  • The methoxy group (-OCH₃) is electron-donating via resonance, directing electrophiles to specific positions (e.g., para to fluorine in SNAr reactions).
  • Fluorine induces ortho/para directing effects and enhances metabolic stability in drug candidates. Computational studies (DFT) can model charge distribution to predict reactivity, as shown in analogous fluorinated nitroanilines .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) may arise from dynamic effects like hindered rotation or tautomerism. Strategies include:

  • Variable Temperature NMR : To observe coalescence of split peaks at elevated temperatures.
  • X-ray Crystallography : Definitive structural assignment, as demonstrated for related nitroaniline derivatives .
  • Isotopic Labeling : ¹⁵N or ¹⁹F labeling clarifies coupling patterns in complex spectra .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Methodological Answer : The compound serves as a key intermediate in kinase inhibitors like mobocertinib. Its nitro group is reduced to an amine in later stages, enabling conjugation with pharmacophores (e.g., via Buchwald-Hartwig amination). The fluorine atom enhances bioavailability by reducing metabolic degradation .

Properties

IUPAC Name

4-fluoro-2-methoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSIGSQCZXQTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726363
Record name 4-Fluoro-2-methoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075705-01-9
Record name 4-Fluoro-2-methoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methoxy-5-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Fluoro-2-methoxyaniline (2.4 g, 17.00 mmol) was added portionwise to concentrated H2SO4 (15 mL) which was cooled in a ice/water bath, and where the temperature was kept below 15° C. during the addition. The mixture was stirred until all the solid that formed had dissolved. KNO3 (0.815 mL, 17.00 mmol) was added portionwise such that the temperature was maintained below 10° C. The mixture was stirred overnight and then poured onto ice/water. The mixture was basified with concentrated NH4OH. The resulting solid was filtered off and then dissolved in CH2Cl2, washed with water, dried (Na2SO4) and concentrated onto silica. Purification by FCC, eluting with 50-0% heptane in CH2Cl2 gave the title compound (2.450 g, 77%) as a yellow crystalline solid; 1H NMR: 3.91 (3H, s), 5.21 (2H, s), 7.03 (1H, d), 7.35 (1H, d); m/z: ES+ MH+ 187.4.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.815 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a suspension of 4-fluoro-2-methoxyaniline (0.71 g) in concentrated sulfuric acid (7.5 mL) was added guanidine nitrate (0.61 g) under ice-cooling over 15 minutes, and the mixture was stirred at the same temperature for 15 minutes. The reaction mixture was poured into a saturated aqueous sodium hydrogen carbonate solution cooled in ice, and the precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, and the solution was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.78 g).
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.